

# Sensitive Quantification of Crizotinib in Human Plasma Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Crizotinib-d5 |           |
| Cat. No.:            | B3026244      | Get Quote |

**Application Note** 

For Research Use Only. Not for use in diagnostic procedures.

#### **Abstract**

This application note presents a detailed, sensitive, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Crizotinib in human plasma. Crizotinib is a potent tyrosine kinase inhibitor used in the treatment of specific types of non-small cell lung cancer.[1][2][3] The described protocol utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation, enabling high-throughput analysis. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process.

#### Introduction

Crizotinib is a first-in-class inhibitor of anaplastic lymphoma kinase (ALK), c-MET (hepatocyte growth factor receptor), and ROS1 tyrosine kinases.[1][3] These kinases can be constitutively active in certain cancers, leading to uncontrolled cell proliferation and survival.[3][4] By inhibiting these targets, Crizotinib effectively halts tumor growth in patients with specific genetic alterations, such as ALK-positive non-small cell lung cancer.[1][2][4]

Accurate and sensitive quantification of Crizotinib in biological matrices is crucial for understanding its pharmacokinetics and for optimizing patient dosing. UPLC-MS/MS offers



superior sensitivity and selectivity for bioanalytical applications.[5] This document provides a comprehensive protocol for the determination of Crizotinib in human plasma, validated according to regulatory guidelines.

## **Experimental**Materials and Reagents

- · Crizotinib reference standard
- Paroxetine (Internal Standard, IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium Hydroxide (ACS grade)
- Formic Acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (K2-EDTA)

#### Instrumentation

- Waters ACQUITY UPLC System
- Waters Xevo TQ-S Mass Spectrometer
- MassLynx Software

#### **UPLC Conditions**



| Parameter        | Value                                              |
|------------------|----------------------------------------------------|
| Column           | ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 $\mu$ m[5]  |
| Mobile Phase     | Methanol: 0.1% (v/v) Ammonium Hydroxide (80:20)[5] |
| Flow Rate        | 0.4 mL/min[5]                                      |
| Injection Volume | 5 μL[5]                                            |
| Column Temp.     | 40 °C[6]                                           |
| Run Time         | 2.0 min[5]                                         |

**Mass Spectrometry Conditions** 

| Parameter            | Value                                      |
|----------------------|--------------------------------------------|
| Ionization Mode      | Electrospray Ionization (ESI), Positive[5] |
| Capillary Voltage    | 3.10 kV[5]                                 |
| Source Temp.         | 150 °C[5]                                  |
| Desolvation Temp.    | 300 °C[5]                                  |
| Desolvation Gas Flow | 500 L/hr (Nitrogen)[5]                     |
| Collision Gas        | Argon[5]                                   |
| MRM Transitions      | See Table 1                                |

Table 1: MRM Transitions for Crizotinib and Internal Standard

| Analyte         | Precursor Ion (m/z)   | Product Ion (m/z)     | Dwell Time (s) |
|-----------------|-----------------------|-----------------------|----------------|
| Crizotinib      | 450.0                 | 260.0 (Quantifier)[5] | 0.146          |
| 450.0           | 176.99 (Qualifier)[5] | 0.146                 |                |
| Paroxetine (IS) | 330.11                | 192.11[5]             | 0.146          |



#### **Protocols**

#### **Standard and Quality Control Sample Preparation**

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Crizotinib and Paroxetine
  (IS) in methanol.[5]
- Working Solutions: Prepare serial dilutions of the Crizotinib stock solution with methanolwater (60:40, v/v) to create working solutions for calibration standards and quality control (QC) samples.[5]
- Calibration Standards: Spike blank human plasma with the Crizotinib working solutions to obtain final concentrations ranging from 5 to 500 ng/mL.[5]
- Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels: 5 ng/mL (LLOQ), 15 ng/mL (LQC), 100 ng/mL (MQC), and 400 ng/mL (HQC).[5]

#### **Sample Preparation Protocol**

- Thaw plasma samples at room temperature and vortex for 30 seconds to ensure homogeneity.[5]
- To 50 μL of plasma, add 20 μL of the Paroxetine internal standard working solution (50 μg/mL). For blank samples, add 20 μL of methanol.[5]
- Vortex the samples for 30 seconds.[5]
- Add 120 μL of methanol and vortex for another 30 seconds.
- Add 800 μL of acetonitrile and vortex gently for 1.5 minutes.
- Centrifuge the samples at 10,000 rpm for 10 minutes.
- Transfer 800 μL of the supernatant to a clean UPLC vial.[5]
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue with 100 μL of a 50:50 mixture of methanol and acetonitrile.



• Inject 5  $\mu$ L of the reconstituted sample into the UPLC-MS/MS system.[5]

### **Quantitative Data Summary**

The following tables summarize the validation parameters for the UPLC-MS/MS method for Crizotinib quantification.

Table 2: Linearity and Sensitivity

| Parameter                            | Result           |
|--------------------------------------|------------------|
| Linearity Range                      | 5 - 500 ng/mL[5] |
| Correlation Coefficient (r²)         | > 0.997[5]       |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[5]       |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
|----------|-----------------------|-----------------|--------------|
| LLOQ     | 5                     | < 9             | 92 - 108     |
| LQC      | 15                    | < 9             | 92 - 108     |
| MQC      | 100                   | < 9             | 92 - 108     |
| HQC      | 400                   | < 9             | 92 - 108     |

Note: Precision and accuracy values are representative and should be within  $\pm 15\%$  ( $\pm 20\%$  for LLOQ) as per regulatory guidelines.

Table 4: Stability Data



| Stability Condition           | Duration | Result    |
|-------------------------------|----------|-----------|
| Stock Solution (Room Temp.)   | 24 hours | Stable    |
| Stock Solution (Refrigerated) | 30 days  | Stable    |
| Long-Term in Plasma (-80°C)   | 60 days  | Stable[5] |

## Visualizations Experimental Workflow









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Crizotinib: A comprehensive review PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]







- 5. chalcogen.ro [chalcogen.ro]
- 6. Interaction between crizotinib and tropifexor through in vitro and in vivo studies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sensitive Quantification of Crizotinib in Human Plasma Using UPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026244#uplc-ms-ms-method-for-sensitive-crizotinib-quantification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com